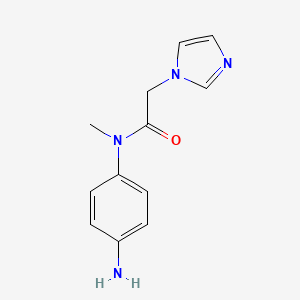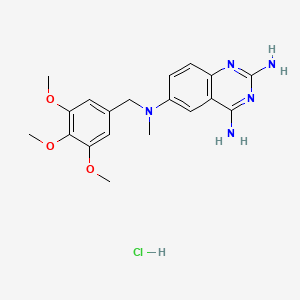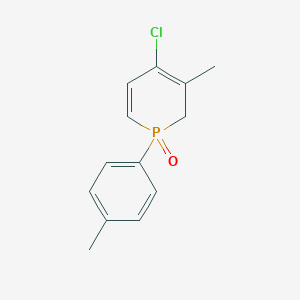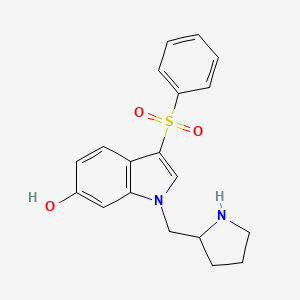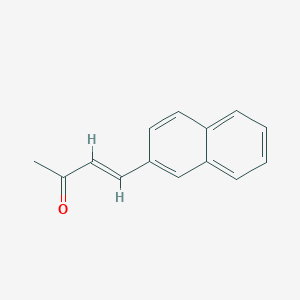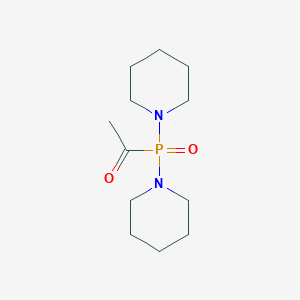![molecular formula C12H25O5P B12520485 2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 670279-87-5](/img/structure/B12520485.png)
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxaphospholane ring and a hydroxydecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of 1-decanol with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride and an appropriate base to facilitate the formation of the dioxaphospholane ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxydecyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxydecyl group can yield decanoic acid, while substitution reactions can produce a variety of phospholane derivatives .
Aplicaciones Científicas De Investigación
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flame retardants and plasticizers, enhancing the properties of materials
Mecanismo De Acción
The mechanism of action of 2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The dioxaphospholane ring can interact with enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The hydroxydecyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Idebenone: A synthetic analogue of ubiquinone, known for its antioxidant properties and use in treating visual impairment.
2,3-Dimethoxy-5-methyl-6-(10’-hydroxydecyl)-1,4-benzoquinone: Another compound with a similar hydroxydecyl group, used in various biochemical studies
Uniqueness
2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Propiedades
Número CAS |
670279-87-5 |
|---|---|
Fórmula molecular |
C12H25O5P |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
10-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]decan-1-ol |
InChI |
InChI=1S/C12H25O5P/c13-9-7-5-3-1-2-4-6-8-10-15-18(14)16-11-12-17-18/h13H,1-12H2 |
Clave InChI |
NMDUKZSDGMZWSS-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(O1)OCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
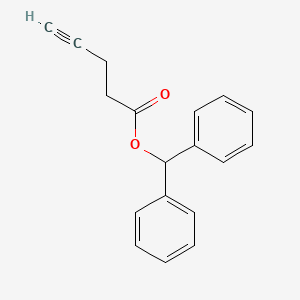
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
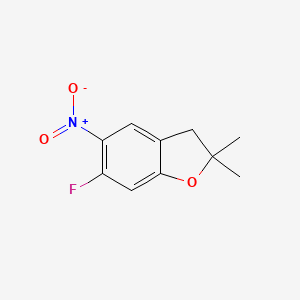
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
